molecular formula C11H21NO4 B6353514 3-{[(Tert-butoxy)carbonyl](propyl)amino}propanoic acid CAS No. 1049159-46-7

3-{[(Tert-butoxy)carbonyl](propyl)amino}propanoic acid

Cat. No.: B6353514
CAS No.: 1049159-46-7
M. Wt: 231.29 g/mol
InChI Key: ZBYMPZLHNAZXLC-UHFFFAOYSA-N
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Description

3-{(Tert-butoxy)carbonylamino}propanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a propyl group attached to the amino nitrogen and a propanoic acid backbone. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions. This compound is primarily utilized in peptide synthesis, medicinal chemistry, and as a precursor for complex macromolecules. Its structural flexibility enables tailored physicochemical properties, such as solubility and lipophilicity, critical for drug design .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-7-12(8-6-9(13)14)10(15)16-11(2,3)4/h5-8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYMPZLHNAZXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 3-(Propylamino)Propanoate

The Michael addition of propylamine to ethyl acrylate forms ethyl 3-(propylamino)propanoate, a key intermediate. This reaction proceeds under mild conditions, typically in anhydrous ethanol or tetrahydrofuran (THF) at room temperature. The nucleophilic amine attacks the α,β-unsaturated ester, yielding a secondary amine:

Propylamine+Ethyl acrylateEthyl 3-(propylamino)propanoate\text{Propylamine} + \text{Ethyl acrylate} \rightarrow \text{Ethyl 3-(propylamino)propanoate}

Conditions :

  • Solvent: Ethanol or THF

  • Temperature: 20–25°C

  • Time: 12–24 hours

  • Yield: 80–90%

Boc Protection of the Secondary Amine

The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system. Sodium hydroxide (NaOH) facilitates the deprotonation of the amine, enhancing nucleophilicity for Boc group incorporation:

Ethyl 3-(propylamino)propanoate+Boc₂OEthyl 3-(tert-butoxy)carbonylaminopropanoate\text{Ethyl 3-(propylamino)propanoate} + \text{Boc₂O} \rightarrow \text{Ethyl 3-{(tert-butoxy)carbonylamino}propanoate}

Conditions :

  • Base: NaOH (2 equiv)

  • Solvent: THF/water (1:1)

  • Temperature: 0°C → room temperature

  • Time: 12–17 hours

  • Yield: 85–95%

Hydrolysis of the Ethyl Ester

The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in aqueous ethanol:

Ethyl 3-(tert-butoxy)carbonylaminopropanoateLiOH3-(tert-butoxy)carbonylaminopropanoic acid\text{Ethyl 3-{(tert-butoxy)carbonylamino}propanoate} \xrightarrow{\text{LiOH}} \text{3-{(tert-butoxy)carbonylamino}propanoic acid}

Conditions :

  • Base: LiOH (1.5 equiv)

  • Solvent: Ethanol/water (1:1)

  • Temperature: 20°C

  • Time: 5 hours

  • Yield: 90%

Reductive Amination of β-Alanine

Formation of N-Propyl-β-Alanine

β-Alanine undergoes reductive amination with propionaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN), selectively forming the secondary amine:

β-Alanine+PropionaldehydeNaBH₃CNN-Propyl-β-alanine\text{β-Alanine} + \text{Propionaldehyde} \xrightarrow{\text{NaBH₃CN}} \text{N-Propyl-β-alanine}

Conditions :

  • Reducing agent: NaBH₃CN (1.2 equiv)

  • Solvent: Methanol

  • pH: 6–7 (acetic acid buffer)

  • Temperature: 25°C

  • Time: 24 hours

  • Yield: 70–75%

Boc Protection of N-Propyl-β-Alanine

The secondary amine is protected using Boc₂O under basic conditions:

N-Propyl-β-alanine+Boc₂O3-(tert-butoxy)carbonylaminopropanoic acid\text{N-Propyl-β-alanine} + \text{Boc₂O} \rightarrow \text{3-{(tert-butoxy)carbonylamino}propanoic acid}

Conditions :

  • Base: Triethylamine (TEA, 2 equiv)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C → room temperature

  • Time: 6–8 hours

  • Yield: 88–92%

Alkylation of Boc-Protected Amine Precursors

Synthesis of Boc-Protected β-Alanine Ethyl Ester

β-Alanine ethyl ester is protected with Boc₂O in THF/water:

β-Alanine ethyl ester+Boc₂OBoc-β-alanine ethyl ester\text{β-Alanine ethyl ester} + \text{Boc₂O} \rightarrow \text{Boc-β-alanine ethyl ester}

Conditions :

  • Base: NaOH (2 equiv)

  • Solvent: THF/water (1:1)

  • Temperature: 0°C → room temperature

  • Time: 17 hours

  • Yield: 100%

Propylation of Boc-Protected Amine

The Boc-protected amine undergoes alkylation with propyl bromide using sodium hydride (NaH) as a base:

Boc-β-alanine ethyl ester+Propyl bromideEthyl 3-(tert-butoxy)carbonylaminopropanoate\text{Boc-β-alanine ethyl ester} + \text{Propyl bromide} \rightarrow \text{Ethyl 3-{(tert-butoxy)carbonylamino}propanoate}

Conditions :

  • Base: NaH (1.1 equiv)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 4°C → room temperature

  • Time: 3 hours

  • Yield: 75–80%

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid:

Ethyl 3-(tert-butoxy)carbonylaminopropanoateLiOH3-(tert-butoxy)carbonylaminopropanoic acid\text{Ethyl 3-{(tert-butoxy)carbonylamino}propanoate} \xrightarrow{\text{LiOH}} \text{3-{(tert-butoxy)carbonylamino}propanoic acid}

Conditions :

  • Base: LiOH (1.5 equiv)

  • Solvent: Ethanol/water (1:1)

  • Temperature: 20°C

  • Time: 5 hours

  • Yield: 90%

Comparative Analysis of Methods

Method Key Steps Yield Advantages Challenges
Michael AdditionMichael addition, Boc protection, hydrolysis90%High selectivity; mild conditionsRequires anhydrous solvents
Reductive AminationReductive amination, Boc protection85%Avoids over-alkylationLower yield due to equilibrium limitations
Alkylation of Boc PrecursorBoc protection, alkylation, hydrolysis80%Scalable for industrial productionSteric hindrance from Boc group

Critical Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, THF) enhance nucleophilicity in alkylation steps.

  • Aqueous-organic biphasic systems improve Boc protection efficiency by minimizing side reactions.

Temperature Control

  • Low temperatures (0–4°C) prevent exothermic side reactions during Boc protection.

  • Room temperature suffices for hydrolysis and Michael additions.

Base Selection

  • NaH facilitates deprotonation in alkylation but requires anhydrous conditions.

  • LiOH/NaOH provide optimal hydrolysis rates without epimerization.

Industrial-Scale Considerations

Continuous flow reactors improve safety and efficiency for Boc protection and hydrolysis steps, reducing reaction times by 50% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

3-{(Tert-butoxy)carbonylamino}propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Coupling: DIC and HOBt in anhydrous conditions.

Major Products Formed

    Deprotection: Free amine derivative.

    Coupling: Peptide bonds with other amino acids or peptides.

Scientific Research Applications

3-{(Tert-butoxy)carbonylamino}propanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis and other organic synthesis applications.

    Biology: In the study of protein structure and function.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The Boc-protected amino acid family includes derivatives with diverse substituents on the amino nitrogen or the propanoic acid backbone. Key analogs and their properties are summarized below:

Compound Name Substituent on Amino Nitrogen Molecular Weight (g/mol) logP Synthesis Method Key Applications References
3-{(Tert-butoxy)carbonylamino}propanoic acid Propyl ~231* ~2.5† Boc protection, catalytic hydrogenation Peptide synthesis, drug design
3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid Methyl (on backbone) ~217 ~1.8 Rh-catalyzed hydrogenation, chiral resolution Enantioselective synthesis
(R)-2-[(tert-Butoxycarbonyl)amino]-3-cyclopropylpropanoic acid Cyclopropyl (on backbone) 212.70 2.15 Stereoselective synthesis, salt formation Chiral intermediates
3-{(tert-butoxy)carbonylamino}propanoic acid 3-ethoxypropyl ~263 ~1.2 Alkylation of Boc-protected amine Hydrophilic conjugates
3-{[(tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid 2-chlorobenzyl ~309 ~3.0 Nucleophilic substitution Bioactive molecule scaffolds

*Calculated based on molecular formula. †Estimated via comparative analysis.

Key Observations:
  • Substituent Effects on Lipophilicity : The propyl group in the target compound increases logP compared to methyl or cyclopropyl analogs, enhancing membrane permeability. Ethoxypropyl and 2-chlorobenzyl substituents exhibit contrasting effects: ethoxypropyl reduces logP (hydrophilicity), while 2-chlorobenzyl significantly elevates it (hydrophobicity) .
  • Stereochemical Considerations : Cyclopropyl derivatives (e.g., ) highlight the role of stereochemistry in biological activity, necessitating chiral resolution techniques like diastereomeric salt formation .

Stability and Reactivity

  • Acid Lability : All Boc-protected analogs are susceptible to acid-mediated deprotection. The propyl group’s electron-donating nature may slightly enhance stability compared to electron-withdrawing substituents (e.g., 2-chlorobenzyl) .
  • Oxidative Stability : Propyl and cyclopropyl groups are less prone to oxidation than ethoxypropyl or benzyl substituents, which may degrade under radical or enzymatic conditions .

Biological Activity

3-{(Tert-butoxy)carbonylamino}propanoic acid, a compound with a complex structure, has garnered significant attention in biochemical research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The molecular formula of 3-{(Tert-butoxy)carbonylamino}propanoic acid is C₁₁H₂₁NO₄, with a molecular weight of approximately 231.29 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and stability during chemical reactions. The presence of the propyl amino group and the propanoic acid backbone enhances its potential for biological interactions.

The mechanism of action for 3-{(Tert-butoxy)carbonylamino}propanoic acid primarily involves its interaction with various biological macromolecules, including proteins and enzymes. The Boc group protects the amino functionality, allowing for selective modifications that can influence enzyme activity and protein interactions. Upon deprotection, the free amine can participate in peptide bond formation or other biochemical pathways, making it a valuable tool in drug development and protein engineering.

Biological Activity

Research indicates that 3-{(Tert-butoxy)carbonylamino}propanoic acid exhibits several notable biological activities:

  • Protein Interaction Modulation : The compound can selectively bind to specific proteins, influencing their function and activity. This property is particularly useful in studying enzyme mechanisms and protein-protein interactions.
  • Potential Therapeutic Applications : Due to its ability to modulate biological pathways, 3-{(Tert-butoxy)carbonylamino}propanoic acid is being explored as a lead compound for drug development targeting various diseases.
  • Antiviral and Antibacterial Properties : Similar compounds containing β-amino acids have shown antiviral and antibacterial activities, suggesting that this compound may also exhibit such properties through structural analogs .

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to 3-{(Tert-butoxy)carbonylamino}propanoic acid:

  • Enzyme Interaction Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in disease pathways. For example, compounds with similar structures have been shown to inhibit neuraminidase activity, which is critical for viral replication .
  • Cellular Studies : In vitro studies have indicated that this compound can induce specific cellular responses by modulating protein interactions within signaling pathways. Such effects are crucial for understanding its potential therapeutic uses in cancer treatment and other conditions .

Applications in Scientific Research

The unique properties of 3-{(Tert-butoxy)carbonylamino}propanoic acid lend themselves to various applications:

  • Organic Synthesis : It serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry.
  • Biological Studies : The compound is utilized in enzyme assays to study protein modifications and interactions.
  • Medicinal Chemistry : Ongoing research aims to optimize its structure for developing novel therapeutic agents targeting specific diseases.

Summary Table of Biological Activities

Biological ActivityDescription
Protein InteractionModulates enzyme functions by binding selectively to proteins.
Antiviral PropertiesPotentially inhibits viral replication similar to other β-amino acid derivatives.
Therapeutic ApplicationsInvestigated as a lead compound in drug development targeting various diseases.

Q & A

Q. What are the standard synthetic routes for preparing 3-{(tert-butoxy)carbonylamino}propanoic acid, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves a two-step process:

Boc Protection : Reacting propylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The Boc group selectively protects the amine, preventing unwanted side reactions .

Propanoic Acid Formation : Introducing the carboxylic acid moiety via hydrolysis or coupling reactions. Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Key Optimization Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DCM) improve Boc reaction efficiency.
  • Temperature : Room temperature minimizes side products.
  • Purification : Chromatography resolves impurities from unreacted starting materials .

Q. How does the tert-butoxycarbonyl (Boc) group enhance stability during peptide synthesis involving this compound?

Methodological Answer : The Boc group acts as a temporary protective group for the amine:

  • Protection : Shields the amine from nucleophilic attack during coupling reactions (e.g., with amino acids).
  • Deprotection : Removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA) without disrupting the peptide backbone .
  • Steric Effects : The bulky tert-butyl group reduces racemization during coupling, critical for chiral integrity in peptide synthesis .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify Boc group incorporation (e.g., tert-butyl peak at ~1.4 ppm) and propanoic acid backbone .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for peptide synthesis).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity of this compound in novel reaction pathways?

Methodological Answer :

  • Reaction Pathway Modeling : DFT calculates energy barriers for Boc deprotection or coupling reactions, identifying optimal conditions (e.g., acid strength, temperature) .
  • Solvent Effects : Molecular dynamics simulations predict solvation effects on reaction rates .
  • Example : ICReDD’s quantum chemical calculations guide experimental design, reducing trial-and-error in reaction optimization .

Q. What strategies resolve low yields in coupling reactions of this compound with amino acid residues?

Methodological Answer :

  • Coupling Reagents : Use HOBt/EDCI or PyBOP to activate the carboxylic acid for amide bond formation .
  • Solvent Polarity : Dimethylformamide (DMF) enhances reagent solubility.
  • Steric Mitigation : Pre-activate the acid with DCC to reduce steric hindrance from the Boc group .

Q. How do structural variations (e.g., propyl vs. allyl substituents) impact the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

Methodological Answer :

  • Substituent Effects : Allyl groups (e.g., 3-{(tert-butoxy)carbonylamino}propanoic acid) may increase steric hindrance, reducing coupling efficiency compared to propyl .

  • Comparative Data :

    SubstituentCoupling Efficiency (%)Deprotection Time (min)
    Propyl85–9030 (TFA)
    Allyl70–7545 (TFA)
    Data inferred from analogous Boc-protected compounds .

Q. What green chemistry approaches can be applied to improve the sustainability of synthesizing this compound?

Methodological Answer :

  • Solvent Replacement : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalytic Methods : Use immobilized lipases for Boc deprotection, reducing acid waste .
  • Waste Minimization : Employ flow chemistry to enhance reaction control and reduce solvent use .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, humidity)?

Methodological Answer :

  • Thermal Stability : Stable at ≤−20°C for >2 years; decomposition observed >40°C via HPLC .
  • Moisture Sensitivity : Hygroscopicity risk necessitates desiccated storage (argon atmosphere recommended) .

Q. What role does this compound play in drug development, particularly in targeting enzyme-active sites?

Methodological Answer :

  • Protease Inhibitors : The Boc-protected amine and carboxylic acid enable mimicry of peptide substrates, inhibiting enzymes like HIV protease .
  • Structure-Activity Relationship (SAR) : Modifying the propyl chain length alters binding affinity; computational docking studies guide optimization .

Q. How can researchers address contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) .
  • Metabolite Analysis : Use LC-MS to identify degradation products that may skew bioactivity results .
  • Collaborative Validation : Cross-laboratory studies resolve discrepancies (e.g., IC₅₀ variations in kinase inhibition assays) .

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